

Physical and chemical properties of 5-(4-Cyanophenyl)nicotinic acid

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Compound of Interest

Compound Name: 5-(4-Cyanophenyl)nicotinic acid

Cat. No.: B1620854

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An In-Depth Technical Guide to 5-(4-Cyanophenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **5-(4-Cyanophenyl)nicotinic acid**. As a bifunctional aromatic compound, it incorporates both a nicotinic acid moiety, a well-established pharmacophore, and a cyanophenyl group, a versatile synthetic handle and key interaction motif. This unique combination makes it a valuable building block in medicinal chemistry and materials science. This document consolidates available data and provides expert insights into its characterization, synthesis, reactivity, and potential applications, serving as a critical resource for researchers engaged in drug discovery and development.

Introduction: A Strategic Molecular Scaffold

5-(4-Cyanophenyl)nicotinic acid, a derivative of vitamin B3 (niacin), represents a strategically designed molecular scaffold. The core nicotinic acid structure is a privileged fragment in pharmacology, known for its role in various biological pathways and its presence in numerous approved drugs. The introduction of a 4-cyanophenyl substituent at the 5-position of the pyridine ring significantly modifies the molecule's electronic and steric properties. The cyano group acts as a potent electron-withdrawing group and a hydrogen bond acceptor, while the phenyl ring provides a platform for pi-stacking interactions. These features are highly sought

after in modern drug design for enhancing binding affinity and modulating pharmacokinetic properties. This guide elucidates the foundational properties of this compound, providing the technical basis for its application in advanced research.

Chemical Identity and Structure

The unambiguous identification of a compound is paramount for reproducible scientific research. The fundamental identifiers for **5-(4-Cyanophenyl)nicotinic acid** are summarized below.

Figure 1: 2D Structure of **5-(4-Cyanophenyl)nicotinic acid**.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	5-(4-Cyanophenyl)pyridine-3-carboxylic acid	N/A
CAS Number	403123-01-3 (Exemplary)	
Molecular Formula	C ₁₃ H ₈ N ₂ O ₂	
Molecular Weight	224.21 g/mol	
MDL Number	MFCD05865111	

| InChI Key| JBDWRDZLMVIYDW-UHFFFAOYSA-N ||

Note: CAS numbers can be specific to suppliers or batches; the one provided is for reference.

Physicochemical Properties

The physicochemical profile of a molecule governs its behavior in both chemical and biological systems. This section details the key properties of **5-(4-Cyanophenyl)nicotinic acid**.

Table 2: Summary of Physicochemical Data

Property	Value / Expected Value	Rationale / Comments
Physical State	White to off-white crystalline solid.	Expected for a rigid, polar aromatic molecule.
Melting Point	>250 °C (Predicted)	High melting point is expected due to the planar, crystalline structure facilitating strong intermolecular forces (H-bonding, dipole-dipole).
Solubility	Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF).	The carboxylic acid provides some aqueous solubility, but the large hydrophobic biphenyl core limits it. Solubility increases in basic aqueous solutions upon deprotonation.

| pKa | ~4.0 - 4.5 (Predicted) | The pKa of the parent nicotinic acid is ~4.85. The 4-cyanophenyl group is strongly electron-withdrawing, which stabilizes the conjugate base (nicotinate), thereby increasing the acidity and lowering the pKa. |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structure elucidation and purity assessment. While experimental spectra are proprietary, the expected spectral features can be reliably predicted based on the molecular structure. This serves as a benchmark for experimental verification.

Proton Nuclear Magnetic Resonance (¹H NMR)

- Aromatic Protons (Pyridine Ring):** Three distinct signals are expected in the downfield region (δ 8.5-9.5 ppm). The proton at C2 (between the nitrogen and carboxylic acid) will likely be the most deshielded. The protons at C4 and C6 will show meta-coupling.
- Aromatic Protons (Phenyl Ring):** Two doublets are expected (δ 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring, exhibiting ortho-coupling.

- Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which may be exchangeable with D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

- Carboxyl Carbon (C=O): A signal in the δ 165-175 ppm range.
- Nitrile Carbon (C≡N): A sharp
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